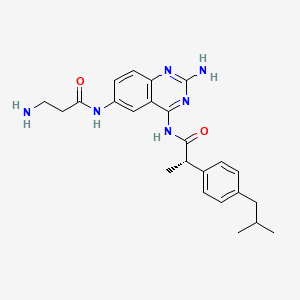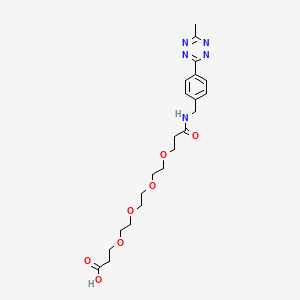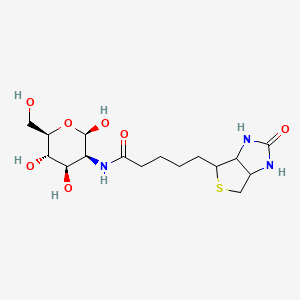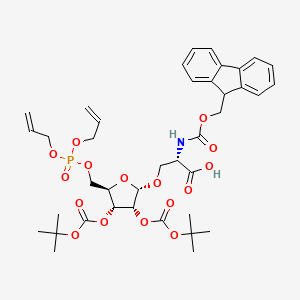
Egfr-IN-106
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-106 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a receptor tyrosine kinase involved in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is commonly associated with various types of cancers, making it a significant target for cancer therapy. This compound has shown promising results in inhibiting EGFR activity, thereby exhibiting potential anti-tumor and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of Egfr-IN-106 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. One of the synthetic routes involves the preparation of 4-substituted-2-(N-(5-substituted allyl amide)phenyl)amino)pyrimidine derivatives. These derivatives are synthesized through a series of reactions, including nucleophilic substitution and amide formation . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Egfr-IN-106 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic substitution reactions are commonly employed in the synthesis of this compound and its derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
Egfr-IN-106 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a tool compound to study the inhibition of EGFR and its downstream signaling pathways.
Biology: It is employed in cellular and molecular biology research to investigate the role of EGFR in cell proliferation, survival, and apoptosis.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutation of EGFR. .
Mécanisme D'action
Egfr-IN-106 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This binding inhibits the kinase activity of EGFR, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The inhibition of EGFR signaling leads to reduced cell proliferation, increased apoptosis, and decreased tumor growth . This compound specifically targets the mutated forms of EGFR that are commonly found in various cancers, making it a valuable compound in cancer therapy .
Comparaison Avec Des Composés Similaires
Egfr-IN-106 is compared with other EGFR inhibitors, such as gefitinib, erlotinib, and osimertinib. While all these compounds target the EGFR tyrosine kinase, this compound has shown unique properties in terms of its potency and selectivity:
Gefitinib: An earlier generation EGFR inhibitor with moderate efficacy.
Erlotinib: Similar to gefitinib but with slightly improved efficacy.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations like T790M. This compound stands out due to its ability to inhibit a broader range of EGFR mutations and its higher potency in preclinical studies .
This compound represents a promising compound in the field of cancer research, with potential applications in both scientific research and therapeutic development. Its unique properties and mechanism of action make it a valuable tool for understanding and targeting EGFR-related pathways in cancer.
Propriétés
Formule moléculaire |
C24H30N6O2 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(2S)-N-[2-amino-6-(3-aminopropanoylamino)quinazolin-4-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C24H30N6O2/c1-14(2)12-16-4-6-17(7-5-16)15(3)23(32)29-22-19-13-18(27-21(31)10-11-25)8-9-20(19)28-24(26)30-22/h4-9,13-15H,10-12,25H2,1-3H3,(H,27,31)(H3,26,28,29,30,32)/t15-/m0/s1 |
Clé InChI |
KVRMRJIUBUSBRE-HNNXBMFYSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)CC(C)C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NC(=NC3=C2C=C(C=C3)NC(=O)CCN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)

![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)


![3-[3-[acetyl-[[(2R,4S,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl]amino]prop-1-ynyl]benzamide](/img/structure/B12375605.png)
